N-Hydroxypicolinimidoyl chloride
Overview
Description
N-Hydroxypicolinimidoyl chloride is a chemical compound with the molecular formula C₆H₅ClN₂O. It is a white to light-yellow powder or crystalline substance. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxypicolinimidoyl chloride can be synthesized through the reaction of pyridine-2-carbaldehyde oxime with N-chlorosuccinimide in N,N-dimethylformamide. The reaction is typically carried out at room temperature and involves stirring the mixture for several hours. The product is then isolated by extraction and purification processes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions
N-Chlorosuccinimide: Used in the synthesis of this compound.
N,N-Dimethylformamide: A solvent commonly used in the preparation process.
Major Products Formed
The primary product formed from the synthesis of this compound is the compound itself. Further reactions can yield various derivatives depending on the nucleophiles and conditions used.
Scientific Research Applications
N-Hydroxypicolinimidoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Material Science: It may be used in the preparation of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Hydroxypicolinimidoyl chloride involves its reactivity as an electrophile due to the presence of the chloride group. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxypicolinimidoyl cyanide: Similar in structure but contains a cyanide group instead of a chloride group.
Pyridine-2-carbaldehyde oxime: A precursor in the synthesis of N-Hydroxypicolinimidoyl chloride.
Uniqueness
This compound is unique due to its specific reactivity and applications in organic synthesis. Its ability to act as an intermediate in various chemical reactions makes it valuable in the development of new compounds and materials.
Properties
IUPAC Name |
(2Z)-N-hydroxypyridine-2-carboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H/b9-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPHBYKYXWYOZ-TWGQIWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425437 | |
Record name | 2-Pyridinecarboximidoyl chloride, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69716-28-5 | |
Record name | 2-Pyridinecarboximidoyl chloride, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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